molecular formula C18H18FNO4S B11086408 Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11086408
M. Wt: 363.4 g/mol
InChI Key: QYYYWNCKQDZBAH-UHFFFAOYSA-N
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Description

“Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:

    Methyl Group (CH₃): Attached to the benzothiophene ring, the methyl group provides stability and influences the compound’s properties.

    Benzothiophene Ring: A fused aromatic ring containing sulfur, which imparts aromaticity and contributes to its biological activity.

    4-Fluorophenoxy Group: The fluorine-substituted phenyl group enhances lipophilicity and influences binding interactions.

    Acetyl Group (COCH₃): Attached to the amino group, it plays a role in the compound’s reactivity and solubility.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

    Hydrazine-Based Approach:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized and scalable methods based on the above principles.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the sulfur atom or the phenyl ring.

    Reduction: Reduction of the carbonyl group (acetyl) or the double bond (phenylhydrazone) is possible.

    Substitution: Substitution reactions can occur at various positions (e.g., fluorine substitution).

    Common Reagents and Conditions:

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives
  • Reduction: Amines or alcohols
  • Substitution: Various substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development (e.g., anticancer, antimicrobial agents).

    Biological Studies: Used as a probe to study cellular processes.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Unique Features: Highlight its distinct properties compared to related compounds.

    Similar Compounds:

Properties

Molecular Formula

C18H18FNO4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18FNO4S/c1-23-18(22)16-13-4-2-3-5-14(13)25-17(16)20-15(21)10-24-12-8-6-11(19)7-9-12/h6-9H,2-5,10H2,1H3,(H,20,21)

InChI Key

QYYYWNCKQDZBAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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